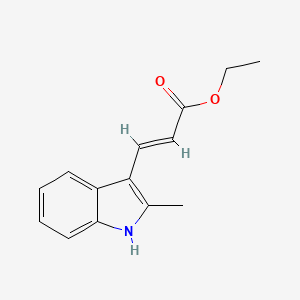

3-(2-メチル-1H-インドール-3-イル)-アクリル酸エチルエステル

概要

説明

“3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester” is a chemical compound that belongs to the class of indole derivatives . It is also known as Ethyl 2-methyl-3-indolylglyoxylate . This compound is used as a building block in various chemical syntheses .

Molecular Structure Analysis

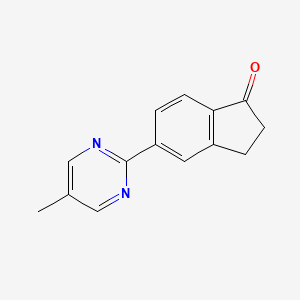

The molecular formula of “3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester” is C11H11NO2 . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.210 . It has a density of 1.3±0.1 g/cm3, a boiling point of 418.2±30.0 °C at 760 mmHg, and a melting point of 205 °C (dec.) (lit.) . The flash point is 206.7±24.6 °C .科学的研究の応用

がん研究

3-(2-メチル-1H-インドール-3-イル)-アクリル酸エチルエステル: は、そのインドールコアのために、がん治療における可能性を探られています。インドールコアは、多くの天然および合成化合物に見られる構造であり、抗腫瘍効果を持っています 。研究者らは、腫瘍の増殖を阻害し、がん細胞のアポトーシスを誘導する役割を調査しています。

微生物阻害

この化合物の誘導体は、抗菌活性について研究されています。 インドール部分は、微生物の細胞壁と相互作用することが知られており、その完全性を破壊し、細胞死につながります .

神経変性疾患

この化合物のインドール構造は、神経伝達物質の合成に関与するアミノ酸であるトリプトファンに似ています。 神経伝達物質の経路を調節し、神経変性疾患に治療上の利益をもたらす可能性について研究されています .

医薬品合成

有機合成におけるビルディングブロックとして、3-(2-メチル-1H-インドール-3-イル)-アクリル酸エチルエステルは、より複雑な分子を構築するために使用されます。 その反応性は、効力を向上させ、副作用を軽減した新しい薬剤を作成するために活用されています .

農業化学

インドールの誘導体は、植物の成長と発達に重要な役割を果たします。 この化合物は、作物の収量と病害虫に対する抵抗性を高めることができる新しい農薬の開発における使用について研究されています .

材料科学

インドール環系は、有機半導体の開発に不可欠です。 有機発光ダイオード(OLED)などの電子デバイス用の材料を作成するために、この化合物を利用する研究が進められています .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it is advised to wash the skin or eyes with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, one should wash out the mouth with copious amounts of water and seek medical attention .

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives have been shown to exhibit various biologically vital properties . The interaction of these compounds with their targets often results in significant changes in cellular processes, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Indole derivatives have been shown to exhibit various biologically vital properties, influencing a wide range of cellular processes .

生化学分析

Biochemical Properties

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with enzymes such as NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3), which are involved in oxidative stress responses and mitochondrial function . The interaction with NOX4 leads to increased reactive oxygen species (ROS) levels, while the interaction with SIRT3 influences deacetylation processes that are critical for maintaining mitochondrial integrity .

Cellular Effects

The effects of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester on various cell types and cellular processes are profound. In hepatocellular carcinoma (HCC) cells, this compound has been observed to induce apoptosis, arrest the cell cycle in the G0/G1 phase, and increase ROS levels . These effects are mediated through the activation of NOX4 and SIRT3 pathways, which play pivotal roles in cell signaling and gene expression . Additionally, the compound’s influence on cellular metabolism is evident through its modulation of mitochondrial function and oxidative stress responses .

Molecular Mechanism

At the molecular level, 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester exerts its effects through specific binding interactions with biomolecules. The compound activates NOX4, leading to increased ROS production, which in turn triggers apoptosis and cell cycle arrest . Furthermore, the activation of SIRT3 by this compound results in the deacetylation of mitochondrial proteins, enhancing mitochondrial function and integrity . These molecular interactions highlight the compound’s potential as a modulator of oxidative stress and mitochondrial health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its efficacy over extended periods, with sustained activation of NOX4 and SIRT3 pathways

Dosage Effects in Animal Models

The effects of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, toxic effects may emerge, including excessive ROS production and potential damage to cellular structures . These dosage-dependent effects underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is involved in several metabolic pathways, particularly those related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as NOX4 and SIRT3, influencing metabolic flux and metabolite levels . These interactions play a crucial role in modulating cellular responses to oxidative stress and maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which determine its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential off-target effects.

特性

IUPAC Name |

ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWFVSKTQYNIFA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705284 | |

| Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854694-25-0 | |

| Record name | Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)